molecular formula C15H13NO2 B147815 3-(1,3-Dihydro-isoindol-2-yl)-benzoic acid CAS No. 130373-81-8

3-(1,3-Dihydro-isoindol-2-yl)-benzoic acid

Cat. No.: B147815
CAS No.: 130373-81-8
M. Wt: 239.27 g/mol
InChI Key: OPNQQNYLEULRRV-UHFFFAOYSA-N
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Description

3-(1,3-Dihydro-isoindol-2-yl)-benzoic acid is a chemical compound that belongs to the class of isoindoline derivatives. Isoindoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science. This compound is characterized by the presence of an isoindoline ring fused to a benzoic acid moiety, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Dihydro-isoindol-2-yl)-benzoic acid typically involves the reaction of isoindoline derivatives with benzoic acid or its derivatives. One common method involves the condensation of isoindoline with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Dihydro-isoindol-2-yl)-benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzoic acid moiety is replaced by other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

    Substitution: Halogenating agents like thionyl chloride in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

3-(1,3-Dihydro-isoindol-2-yl)-benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the production of polymers and advanced materials due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-(1,3-Dihydro-isoindol-2-yl)-benzoic acid involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors to modulate their signaling pathways. These interactions are mediated by the functional groups present in the compound, which form hydrogen bonds, hydrophobic interactions, or ionic bonds with the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid
  • 3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-propanoyl chloride
  • 2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-(4-hydroxyphenyl)acetamide

Uniqueness

3-(1,3-Dihydro-isoindol-2-yl)-benzoic acid is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Its isoindoline ring fused to a benzoic acid moiety allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

3-(1,3-dihydroisoindol-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2/c17-15(18)11-6-3-7-14(8-11)16-9-12-4-1-2-5-13(12)10-16/h1-8H,9-10H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPNQQNYLEULRRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CN1C3=CC=CC(=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30971416
Record name 3-(1,3-Dihydro-2H-isoindol-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30971416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5604-83-1
Record name 3-(1,3-Dihydro-2H-isoindol-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30971416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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